molecular formula C28H27ClFN3O3 B2568299 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride CAS No. 2097928-65-7

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride

Cat. No. B2568299
CAS RN: 2097928-65-7
M. Wt: 507.99
InChI Key: VLINFXDSFMIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a class of compounds that are competitive inhibitors of tyrosinase . These compounds are structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not detailed in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Studies

A series of quinolone derivatives, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of quinolone derivatives as antibacterial and antifungal agents, demonstrating significant activity against a variety of microbial strains (Patel, Patel, & Chauhan, 2007).

Antibacterial Activity

Further research into fluoroquinolone compounds has shown their effectiveness in combating bacterial infections. Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity, showing promise for treating infections caused by resistant bacterial strains (Li, Lu, Yang, & Zhang, 2004).

Antitumor Activity Evaluation

Research into 7-fluoro-4-(1-piperazinyl) quinolines has explored their potential as anti-tumor agents. Studies indicate that certain derivatives exhibit promising anti-tumor activity against various human carcinoma cell lines, suggesting their utility in cancer therapy (Liu, Xue, Liu, Zhang, Peng, & Wang, 2019).

Molecular Structures and Biological Activity

The molecular structures of new ciprofloxacin derivatives have been determined, revealing insights into their antibacterial activity and potential for structural optimization. These studies contribute to the understanding of how structural variations in fluoroquinolines can impact their biological efficacy (Tomišić, Kujundžič, Bukvić Krajačić, Višnjevac, & Kojić-Prodić, 2002).

Novel Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds offer new tools for studying DNA and may have applications in biochemistry and molecular biology (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Mechanism of Action

These compounds act as competitive inhibitors of tyrosinase . They have been found to be more active than the reference compound kojic acid .

Safety and Hazards

The safety and hazards associated with these compounds are not detailed in the available resources .

Future Directions

The future directions for the research and development of these compounds are not specified in the available resources .

properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3.ClH/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21;/h3-12,17-18H,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLINFXDSFMIXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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